Cas no 1427475-24-8 (2-(1-Piperidyl)benzylamine Hydrochloride)
2-(1-Piperidyl)benzylamine Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-(1-Piperidyl)benzylamine Hydrochloride
- 1-[2-(1-Piperidinyl)phenyl]methanamine hydrochloride (1:1)
- 2-(1-PIPERIDYL)BENZYLAMINE HCL
- 5166AJ
- TRA0047925
- 2-(1-Piperidyl)benzylamineHydrochloride
- SY023445
- MFCD23703520
- CS-0320937
- AS-32187
- A885113
- (2-(piperidin-1-yl)phenyl)methanamine hydrochloride
- 1427475-24-8
- AKOS024438556
- 1-[2-(PIPERIDIN-1-YL)PHENYL]METHANAMINE HYDROCHLORIDE
- (2-piperidin-1-ylphenyl)methanamine;hydrochloride
- DB-238679
- CHC47524
- SB43743
-
- MDL: MFCD23703520
- Inchi: 1S/C12H18N2.ClH/c13-10-11-6-2-3-7-12(11)14-8-4-1-5-9-14;/h2-3,6-7H,1,4-5,8-10,13H2;1H
- InChI Key: MAOJQJLMJVQRBE-UHFFFAOYSA-N
- SMILES: Cl.N1(C2C=CC=CC=2CN)CCCCC1
Computed Properties
- Exact Mass: 226.12400
- Monoisotopic Mass: 226.1236763g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 164
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.3
Experimental Properties
- PSA: 29.26000
- LogP: 3.70290
2-(1-Piperidyl)benzylamine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM321369-10g |
(2-(piperidin-1-yl)phenyl)methanamine hydrochloride |
1427475-24-8 | 95% | 10g |
$401 | 2021-08-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852198-5g |
2-(1-Piperidyl)benzylamine Hydrochloride |
1427475-24-8 | ≥95% | 5g |
2,032.20 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P62530-5g |
1-[2-(1-Piperidinyl)phenyl]methanamine hydrochloride (1:1) |
1427475-24-8 | 5g |
¥3389.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P62530-1g |
1-[2-(1-Piperidinyl)phenyl]methanamine hydrochloride (1:1) |
1427475-24-8 | 1g |
¥1319.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P62530-250mg |
1-[2-(1-Piperidinyl)phenyl]methanamine hydrochloride (1:1) |
1427475-24-8 | 250mg |
¥529.0 | 2021-09-08 | ||
| Chemenu | CM321369-1g |
(2-(piperidin-1-yl)phenyl)methanamine hydrochloride |
1427475-24-8 | 95% | 1g |
$245 | 2022-09-02 | |
| Chemenu | CM321369-5g |
(2-(piperidin-1-yl)phenyl)methanamine hydrochloride |
1427475-24-8 | 95% | 5g |
$544 | 2022-09-02 | |
| abcr | AB451661-250 mg |
2-(1-Piperidyl)benzylamine HCl; . |
1427475-24-8 | 250MG |
€125.60 | 2023-07-18 | ||
| abcr | AB451661-1 g |
2-(1-Piperidyl)benzylamine HCl; . |
1427475-24-8 | 1g |
€213.00 | 2023-07-18 | ||
| abcr | AB451661-5 g |
2-(1-Piperidyl)benzylamine HCl; . |
1427475-24-8 | 5g |
€478.20 | 2023-07-18 |
2-(1-Piperidyl)benzylamine Hydrochloride Suppliers
2-(1-Piperidyl)benzylamine Hydrochloride Related Literature
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 2-(1-Piperidyl)benzylamine Hydrochloride
2-(1-Piperidyl)benzylamine Hydrochloride (CAS No. 1427475-24-8): A Comprehensive Overview
2-(1-Piperidyl)benzylamine Hydrochloride (CAS No. 1427475-24-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its piperidine and benzylamine structural motifs, is widely studied for its potential applications in medicinal chemistry and drug development. The hydrochloride salt form enhances its stability and solubility, making it a valuable intermediate in synthetic processes.
The chemical structure of 2-(1-Piperidyl)benzylamine Hydrochloride features a benzylamine group attached to a piperidine ring, which is protonated to form the hydrochloride salt. This structural configuration is particularly interesting to researchers due to its resemblance to bioactive molecules that interact with central nervous system receptors. The piperidine-benzylamine scaffold is a common pharmacophore in many therapeutic agents, which explains the growing interest in this compound.
In recent years, the demand for 2-(1-Piperidyl)benzylamine derivatives has increased, driven by their potential applications in neuroscience and pharmacology. Researchers are particularly interested in how this compound can be modified to develop novel ligands for neurotransmitter receptors. The hydrochloride salt form is often preferred in laboratory settings due to its improved handling properties and consistent purity.
One of the most frequently asked questions about 2-(1-Piperidyl)benzylamine Hydrochloride is its role in drug discovery. This compound serves as a key building block for synthesizing molecules that target neurological pathways. Its structural flexibility allows for the creation of diverse analogs, which can be screened for biological activity. The CAS No. 1427475-24-8 is often referenced in patent literature and academic papers, highlighting its importance in modern chemistry.
The synthesis of 2-(1-Piperidyl)benzylamine Hydrochloride typically involves the reaction of piperidine with a benzylamine precursor, followed by salt formation with hydrochloric acid. This process is optimized to ensure high yield and purity, which are critical for research applications. The compound's physicochemical properties, such as melting point and solubility, are well-documented, making it a reliable choice for experimental work.
From a commercial perspective, 2-(1-Piperidyl)benzylamine Hydrochloride is available from several specialty chemical suppliers. Its price and availability can vary depending on the scale of purchase and the supplier's location. Researchers often look for high-purity 2-(1-Piperidyl)benzylamine HCl to ensure reproducible results in their studies. The compound is typically supplied as a white to off-white powder, stored under controlled conditions to maintain stability.
In the context of current trends, 2-(1-Piperidyl)benzylamine Hydrochloride is being explored for its potential in developing treatments for neurological disorders. With the rising prevalence of conditions like Alzheimer's disease and Parkinson's disease, there is a growing need for novel therapeutic agents. The piperidine-benzylamine core of this compound offers a promising starting point for such investigations.
Another area of interest is the use of 2-(1-Piperidyl)benzylamine Hydrochloride in academic research. Universities and research institutions frequently utilize this compound in studies related to receptor binding and signal transduction. Its versatility makes it a valuable tool for understanding complex biochemical pathways. The hydrochloride salt form ensures that the compound remains stable under various experimental conditions.
For those working in the field of synthetic chemistry, 2-(1-Piperidyl)benzylamine Hydrochloride represents a useful intermediate. Its reactivity allows for further functionalization, enabling the creation of more complex molecules. The compound's CAS No. 1427475-24-8 is often cited in synthetic protocols, underscoring its role in multi-step organic transformations.
Safety and handling of 2-(1-Piperidyl)benzylamine Hydrochloride are also important considerations. While the compound is not classified as hazardous under standard regulations, proper laboratory practices should always be followed. This includes the use of personal protective equipment and adherence to institutional safety guidelines. The hydrochloride salt form is generally considered more stable and easier to handle than the free base.
In summary, 2-(1-Piperidyl)benzylamine Hydrochloride (CAS No. 1427475-24-8) is a compound of significant interest in both academic and industrial research. Its unique structural features and potential applications in drug discovery make it a valuable asset for chemists and pharmacologists. As research continues to uncover new uses for this molecule, its importance in the scientific community is likely to grow.
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